molecular formula C20H23N3O3S B2545097 1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946291-60-7

1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No. B2545097
CAS RN: 946291-60-7
M. Wt: 385.48
InChI Key: CDXLUCGTUJRJNL-UHFFFAOYSA-N
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Description

“1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea” is a complex organic compound. It contains an indole group, which is a common and important structure in many organic compounds, particularly in pharmaceuticals . Indole-based compounds are known for their biological and pharmaceutical activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the indole group, sulfonyl group, and urea group. The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Indoles are generally crystalline and colorless with a specific odor .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Anti-HIV Potential

Substituted indoles and benzimidazoles have been investigated for their binding affinity to Rel Seq (p)ppGpp synthetase/hydrolase , a target relevant to HIV-1 .

Antioxidant and Antidiabetic Activities

Given the diverse biological activities of indole derivatives, assessing their antioxidant and antidiabetic effects could yield interesting results.

Future Directions

The future directions for this compound would likely involve further exploration of its potential biological and pharmaceutical activities. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-benzyl-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-15-19(17-10-6-7-11-18(17)23(15)2)27(25,26)13-12-21-20(24)22-14-16-8-4-3-5-9-16/h3-11H,12-14H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXLUCGTUJRJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

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